molecular formula C8H15Cl2N3O B2734706 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride CAS No. 1955561-52-0

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride

Cat. No. B2734706
CAS RN: 1955561-52-0
M. Wt: 240.13
InChI Key: SCVHEXCABZPPDE-UHFFFAOYSA-N
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Description

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride, also known as OP, is a compound that has recently gained attention in scientific research due to its potential therapeutic applications. OP is a small molecule that belongs to the class of piperazine derivatives and has been found to possess interesting biological properties.

Scientific Research Applications

Antiviral Activity

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride has shown promise as an antiviral agent. For instance, researchers synthesized novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to the honokiol molecule . These derivatives demonstrated antiviral entry effects against SARS-CoV-2 pseudovirus models. Notably, compounds 6a and 6p exhibited IC50 values of 29.23 µM and 9.82 µM, respectively, outperforming the parental honokiol. Additionally, 6p showed higher binding affinity to human ACE2 protein and better safety for host cells .

Antibacterial Properties

While specific studies on 1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride are limited, related oxazole derivatives have demonstrated antibacterial potential. For instance, aryl oxazoles synthesized by Dawood et al. were assessed for antimicrobial activity . Similarly, Patel et al. prepared 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and evaluated their antibacterial effects against various strains .

Photocatalytic Applications

1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride has been investigated for its photocatalytic properties. Irradiation at 365 nm resulted in antibacterial activity, suggesting potential applications in photodynamic therapy or environmental remediation .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;/h3,6,9H,1-2,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHEXCABZPPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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